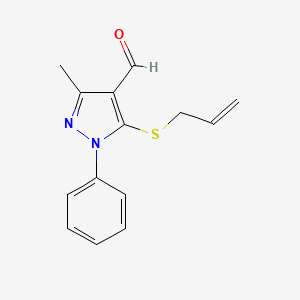
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxaldehyde group, a methyl group, a phenyl group, and a propenylthio group
準備方法
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- involves several steps, typically starting with the formation of the pyrazole ring One common method involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole core
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
科学的研究の応用
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Research has explored its use in developing new drugs for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and stability.
作用機序
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to therapeutic effects. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
1H-Pyrazole-4-carboxaldehyde, 3-methyl-1-phenyl-5-(2-propenylthio)- can be compared with other pyrazole derivatives to highlight its uniqueness:
3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Lacks the propenylthio group, which may affect its reactivity and biological activity.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde:
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde: Features two phenyl groups, which can influence its steric and electronic properties.
特性
CAS番号 |
160348-38-9 |
|---|---|
分子式 |
C14H14N2OS |
分子量 |
258.34 g/mol |
IUPAC名 |
3-methyl-1-phenyl-5-prop-2-enylsulfanylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H14N2OS/c1-3-9-18-14-13(10-17)11(2)15-16(14)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3 |
InChIキー |
QNUNKJJRZYMIOI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C=O)SCC=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



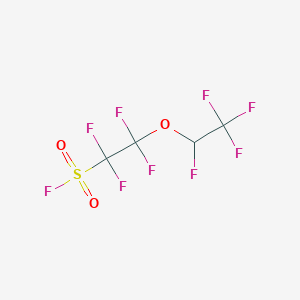
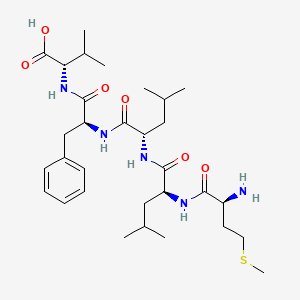
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
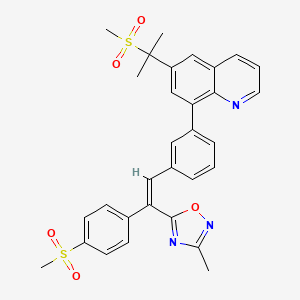
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)

![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
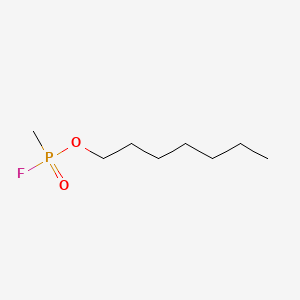
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)
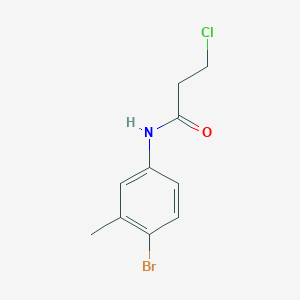

![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

